![molecular formula C14H10BrN3O3S B185263 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide CAS No. 6388-15-4](/img/structure/B185263.png)
3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is a compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a unique chemical structure that makes it suitable for a range of applications.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been suggested that the compound may act as a chelating agent, binding to metal ions and preventing their harmful effects.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide has anti-inflammatory effects in vitro and in vivo. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the infiltration of immune cells into inflamed tissues. In addition, this compound has been shown to have fluorescent properties, making it useful for the detection of metal ions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is its versatility. This compound can be used for a range of applications, including as a fluorescent probe and as a starting material for the synthesis of other compounds. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the study of 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide. One area of research could be the development of new synthetic methods for the compound, with the aim of improving yield and purity. Another area of research could be the investigation of the compound's anti-inflammatory properties in more detail, with the aim of developing new treatments for inflammatory diseases. Additionally, the compound could be studied further for its potential use as a fluorescent probe for the detection of metal ions. Overall, 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide is a compound with great potential for scientific research, and further study could lead to new discoveries and applications in various fields.
Synthesis Methods
The synthesis of 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-nitroaniline, which is reacted with thionyl chloride to form 2-nitrophenyl isothiocyanate. This intermediate is then reacted with 3-bromoaniline to form the final product, 3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Scientific Research Applications
3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, this compound has been used as a starting material for the synthesis of other compounds with potential applications in various fields.
properties
CAS RN |
6388-15-4 |
|---|---|
Molecular Formula |
C14H10BrN3O3S |
Molecular Weight |
380.22 g/mol |
IUPAC Name |
3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10BrN3O3S/c15-10-5-3-4-9(8-10)13(19)17-14(22)16-11-6-1-2-7-12(11)18(20)21/h1-8H,(H2,16,17,19,22) |
InChI Key |
MSBHMVCNWQDDRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





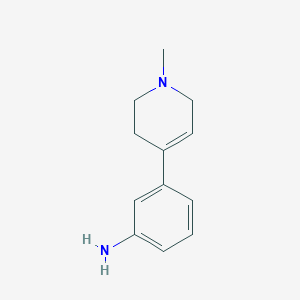
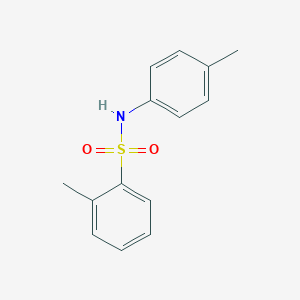

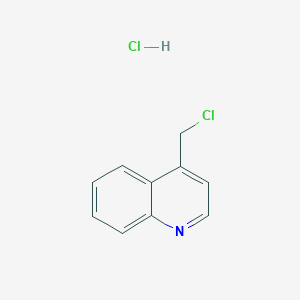

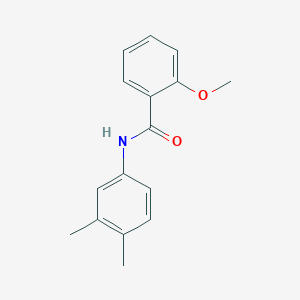

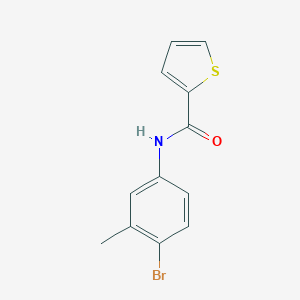
![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)


